molecular formula C15H13N3O3 B11433885 7-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

7-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B11433885
M. Wt: 283.28 g/mol
InChI Key: TYSMNOPMYJAIAU-UHFFFAOYSA-N
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Description

7-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a 4-ethoxyphenyl substituent at the 7-position and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves a multi-step process. One common method starts with the reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form 4-ethoxyphenyl-3-oxobutanoate. This intermediate is then reacted with hydrazine hydrate to form 4-ethoxyphenylpyrazole. The pyrazole derivative undergoes cyclization with formamide to yield 7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine. Finally, the carboxylic acid group is introduced through oxidation or hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxaldehyde.

    Reduction: Formation of 7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-methanol.

    Substitution: Formation of 7-(4-substituted phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives.

Scientific Research Applications

7-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
  • 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
  • 7-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Uniqueness

7-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and make it a valuable compound for developing new therapeutic agents.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C15H13N3O3/c1-2-21-11-5-3-10(4-6-11)13-7-8-16-14-12(15(19)20)9-17-18(13)14/h3-9H,2H2,1H3,(H,19,20)

InChI Key

TYSMNOPMYJAIAU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)O

Origin of Product

United States

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